molecular formula C11H11ClO4 B8294701 4-(2-Chloro-4-formylphenoxy)butanoic acid

4-(2-Chloro-4-formylphenoxy)butanoic acid

Cat. No. B8294701
M. Wt: 242.65 g/mol
InChI Key: ZAQGUGMNKZJMRN-UHFFFAOYSA-N
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Patent
US05767285

Procedure details

Following the procedure of Preparation 3, 2.88 g (18.41 mmol) of 3-chloro-4-hydroxybenzaldehyde is alkylated as before. This produces 4.65 g (93%) of 4-(2-chloro-4-formylphenoxy)butanoic acid, ethyl ester as an orange oil: IR (neat) 1730, 1685 cm-1 ; 1HNMR (CDCl3) is consistent with the desired product; MS (CI) m/e 271 (M+ +H). Analysis calculated for C13H15O4Cl: C, 57.68; H, 5.58; Cl, 13.10; O, 23.64. Found: C, 58.05; H, 5.37; Cl, 12.43; O, 24.15.
Quantity
2.88 g
Type
reactant
Reaction Step One
Name
4-(2-chloro-4-formylphenoxy)butanoic acid, ethyl ester
Quantity
4.65 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C=C(C=CC=1O)C=O.[Cl:11][C:12]1[CH:26]=[C:25]([CH:27]=[O:28])[CH:24]=[CH:23][C:13]=1[O:14][CH2:15][CH2:16][CH2:17][C:18]([O:20]CC)=[O:19]>>[Cl:11][C:12]1[CH:26]=[C:25]([CH:27]=[O:28])[CH:24]=[CH:23][C:13]=1[O:14][CH2:15][CH2:16][CH2:17][C:18]([OH:20])=[O:19]

Inputs

Step One
Name
Quantity
2.88 g
Type
reactant
Smiles
ClC=1C=C(C=O)C=CC1O
Step Two
Name
4-(2-chloro-4-formylphenoxy)butanoic acid, ethyl ester
Quantity
4.65 g
Type
reactant
Smiles
ClC1=C(OCCCC(=O)OCC)C=CC(=C1)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(OCCCC(=O)O)C=CC(=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.